N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated pyrazole is then reacted with 4-iodoaniline in the presence of an acylating agent such as acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution of the iodine atom yields various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a useful intermediate in the synthesis of more complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and iodine groups could play roles in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a bromine atom instead of iodine.
N-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can impart unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition in palladium-catalyzed coupling reactions.
Properties
Molecular Formula |
C11H9IN4O3 |
---|---|
Molecular Weight |
372.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9IN4O3/c12-8-1-3-9(4-2-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h1-6H,7H2,(H,13,17) |
InChI Key |
HJLLEYNDLAQBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.